molecular formula C17H20N2O3S B4735093 2-methyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide

2-methyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4735093
M. Wt: 332.4 g/mol
InChI Key: RXOMWDNYIWZHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as MMB or MMB-FUBINACA and belongs to the class of synthetic cannabinoids. These compounds mimic the effects of the natural cannabinoids found in cannabis and are used for various research purposes.

Mechanism of Action

The mechanism of action of MMB-FUBINACA is similar to that of natural cannabinoids. It binds to the CB1 and CB2 receptors in the brain, which are responsible for modulating various physiological processes. Once bound, MMB-FUBINACA activates these receptors, leading to a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects:
MMB-FUBINACA has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate pain, mood, appetite, and other physiological processes. It has also been found to have anti-inflammatory and neuroprotective effects. However, the exact mechanism by which MMB-FUBINACA exerts its effects is still under investigation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MMB-FUBINACA in lab experiments is its ability to mimic the effects of natural cannabinoids. This allows researchers to study the endocannabinoid system and its effects on various physiological processes. However, one of the limitations of using MMB-FUBINACA is its potential for abuse. It is important to handle this compound with care and to use it only for scientific research purposes.

Future Directions

There are several future directions for research involving MMB-FUBINACA. One area of research is the development of new synthetic cannabinoids with improved pharmacological properties. Another area of research is the identification of new therapeutic targets for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of MMB-FUBINACA and its effects on various physiological processes.

Scientific Research Applications

MMB-FUBINACA has been extensively used in scientific research for its pharmacological properties. It is primarily used as a tool to study the endocannabinoid system and its effects on various physiological processes. MMB-FUBINACA has been found to bind to the CB1 and CB2 receptors in the brain, which are responsible for modulating pain, mood, appetite, and other physiological processes.

properties

IUPAC Name

3-(methanesulfonamido)-2-methyl-N-[(3-methylphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12-6-4-7-14(10-12)11-18-17(20)15-8-5-9-16(13(15)2)19-23(3,21)22/h4-10,19H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOMWDNYIWZHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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